molecular formula C11H17NO2 B009054 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine CAS No. 104174-35-8

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine

Cat. No.: B009054
CAS No.: 104174-35-8
M. Wt: 195.26 g/mol
InChI Key: UFNNTVUTJZZQGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route often includes:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Methoxylation: Introduction of methoxy groups.

    Alkylation: Addition of the ethanamine side chain.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

1-(4,5-Dimethoxy-2-methylphenyl)ethanamine can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-(4,5-dimethoxy-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6,8H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNNTVUTJZZQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397844
Record name 1-(4,5-dimethoxy-2-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104174-35-8
Record name 1-(4,5-dimethoxy-2-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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